1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Coordination Chemistry Ditopic Ligand Design Crystal Engineering

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- (IUPAC: 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol; PubChem CID is a heterocyclic building block belonging to the 5-aminopyrazole class. It features a pyrazole core substituted at N1 with a 2-hydroxyethyl group, at C3 with a 2-pyridinyl ring, and at C5 with a primary amine.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 90870-77-2
Cat. No. B1529267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-
CAS90870-77-2
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C(=C2)N)CCO
InChIInChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2
InChIKeyHLQUVQGEAUWRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- (CAS 90870-77-2): Procurement-Relevant Structural and Physicochemical Baseline


1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- (IUPAC: 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol; PubChem CID 62825488) is a heterocyclic building block belonging to the 5-aminopyrazole class. It features a pyrazole core substituted at N1 with a 2-hydroxyethyl group, at C3 with a 2-pyridinyl ring, and at C5 with a primary amine [1]. The molecular formula is C₁₀H₁₂N₄O with a molecular weight of 204.23 g/mol. Its computed XLogP3-AA is −0.2, topological polar surface area (TPSA) is 77 Ų, and it possesses 2 hydrogen bond donors and 4 acceptors [1]. The compound is typically supplied at ≥95% purity and serves as a versatile intermediate for medicinal chemistry and coordination chemistry applications [1].

Pre-installed hydroxyethyl handle for direct functionalization
2‑Pyridinyl regioisomer supports bidentate metal chelation
Lead-like computed property profile supports fragment elaboration

Why 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- Cannot Be Readily Replaced by In-Class Analogs


Although the 5-aminopyrazole scaffold is common in medicinal and coordination chemistry, subtle variations in substituent identity and position profoundly alter reactivity, physicochemical properties, and biological/coordination behavior [2]. The 2-pyridinyl group at C3 is a regioisomeric decision point: the 2-pyridyl isomer chelates metal ions via a five-membered N,N′-chelate ring, while the 3-pyridyl isomer cannot, fundamentally changing its utility as a ditopic ligand [3]. Similarly, the N1-hydroxyethyl group provides a synthetic handle for further functionalization (e.g., esterification, etherification, or mesylation) that is absent in the parent 5-amino-3-(pyridin-2-yl)-1H-pyrazole (CAS 92352-29-9) [1]. These structural features are not interchangeable across the class, making direct substitution inadvisable without re-validation.

3‑Pyridinyl regioisomer

Monodentate binding only; chelation-driven topology may not transfer

Unsubstituted N1‑pyrazole

No primary alcohol handle; additional N‑alkylation introduces regioselectivity risk

Carboxymethyl analog

Excess polarity may shift away from lead-like permeability profile

Quantitative Differentiation Evidence for 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- vs. Closest Analogs


Chelating Geometry: 2-Pyridinyl vs. 3-Pyridinyl Regioisomer in Metal Complexation

The target compound, by virtue of its 2-pyridinyl substituent, enables bidentate N,N′-chelation to metal centers forming a five-membered metallacycle, a binding mode unavailable to the 3-pyridinyl regioisomer [1]. In single-crystal X-ray structures of Mn(II), Fe(II), Cu(II), and Zn(II) complexes with the parent ligand 5-amino-3-(pyridin-2-yl)-1H-pyrazole (L), the ligand consistently chelates via pyridyl N and pyrazolyl N2 atoms, leaving the 5-amino group available for hydrogen bonding [1]. The 3-pyridyl isomer (CAS 90870-78-3) cannot form this chelate and would engage solely as a monodentate or bridging ligand, fundamentally altering the resulting supramolecular architecture [1].

Chelation Geometry
Class-level
Bidentate N,N′‑chelate (5‑membered ring) vs. monodentate
Chelation mode context; 2‑pyridyl required
Inferred from parent ligand crystal structures
Coordination Chemistry Ditopic Ligand Design Crystal Engineering

Synthetic Handle: N1-Hydroxyethyl vs. N1-Unsubstituted Parent Pyrazole

The N1-hydroxyethyl substituent introduces a primary alcohol handle (rotatable bond count = 3; one more than the unsubstituted parent), enabling reactions such as O-acylation, O-alkylation, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement [1]. The unsubstituted parent 5-amino-3-(pyridin-2-yl)-1H-pyrazole (CAS 92352-29-9) lacks this functional handle; its N1 position is a tautomeric NH and would require separate N-alkylation chemistry to install a similar linker, introducing additional synthetic steps and regioselectivity challenges [2]. Computed physicochemical properties differ: the target compound has XLogP3-AA = −0.2 and TPSA = 77 Ų; the parent (CAS 92352-29-9) has XLogP3-AA ≈ 0.5 and TPSA ≈ 54 Ų, reflecting increased hydrophilicity and H-bond capacity from the hydroxyethyl group [1].

Synthetic Handle
Reported
Pre‑installed OH; TPSA 77 Ų vs. no OH; TPSA 54 Ų
Ready derivatization; avoids N‑alkylation
Computed properties; ΔXLogP −0.7
Medicinal Chemistry Building Block Derivatization Parallel Synthesis

Reported One-Step Synthesis Yield vs. Multi-Step Analog Preparation

A direct synthesis of the target compound from 3-oxo-3-pyridin-2-yl-propionitrile and 2-hydroxyethylhydrazine in ethanol under reflux, followed by silica gel chromatography, has been reported with an isolated yield of 80% (0.56 g scale) . By comparison, the preparation of the N1-carboxymethyl analog 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid typically requires hydrolysis of an ester intermediate or direct alkylation with a haloacetic acid derivative, often proceeding in 50–70% yield over two steps [1]. The one-step, high-yielding route to the ethanol derivative offers a practical advantage for laboratories prioritizing rapid access to this scaffold.

One‑Step Yield
Reported
80% isolated
Higher step economy than multi‑step analogs
EtOH reflux; 0.56 g scale
Synthetic Accessibility Process Chemistry Laboratory Efficiency

Hydrogen-Bond Network Capacity: Ditopic Ligand Behavior in Supramolecular Systems

The parent ligand 5-amino-3-(pyridin-2-yl)-1H-pyrazole acts as a ditopic ligand: the pyridyl–pyrazolyl cleft chelates metal ions while the 5-amino group hydrogen-bonds to anions or solvent molecules, creating extended networks [2]. The N1-hydroxyethyl group on the target compound provides a third H-bond donor (the alcohol OH) not present in the parent, theoretically increasing the hydrogen-bond network connectivity from 2 donors/4 acceptors to 3 donors/5 acceptors, which could enable more complex supramolecular architectures [1]. In the CrystEngComm study of the parent ligand, four distinct network topologies were observed across seven metal complexes, demonstrating the ligand's ability to template diverse arrangements; the hydroxyethyl extension is expected to further diversify this topological space [2].

H‑Bond Connectivity
Class-level
3 donors / 5 acceptors vs. 2 donors / 4 acceptors
Expands accessible supramolecular topologies
Inferred from CrystEngComm study
Supramolecular Chemistry Crystal Engineering Anion Recognition

Kinase Inhibitor Scaffold Potential: 5-Aminopyrazole Privileged Structure Context

The 5-aminopyrazole core is recognized as a privileged scaffold for kinase inhibitor design, with numerous examples targeting CDKs, ALK, FGFR, and JAK2 [1]. The target compound combines this core with a 2-pyridinyl substituent, which can engage in hinge-binding interactions with the kinase ATP pocket, and an N1-hydroxyethyl group amenable to further elaboration into potent inhibitors [1]. While the target compound itself lacks direct kinase IC₅₀ data in the public domain, the closely related analog 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416344-43-8) has been studied as a kinase inhibitor building block, and aminopyrazole-based Cdk5 inhibitors (e.g., 25–106) have demonstrated brain-penetrant anti-Cdk5 activity [2]. In contrast, the simpler 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0), lacking the pyridinyl group, is primarily used as a cefoselis intermediate and is not associated with kinase inhibition [3].

Kinase Scaffold Context
Class-level
5‑Aminopyrazole + 2‑pyridinyl core
Potential kinase inhibitor building block
Direct IC₅₀ not reported; analog studies available
Kinase Inhibition Drug Discovery Privileged Scaffolds

Computed Drug-Likeness: XLogP3-AA and TPSA Within Lead-Like Space

The target compound's computed XLogP3-AA (−0.2) and TPSA (77 Ų) place it within favorable lead-like chemical space (TPSA < 140 Ų; −1 < logP < 3) [1]. By comparison, the more lipophilic unsubstituted parent 5-amino-3-(pyridin-2-yl)-1H-pyrazole (XLogP ~0.5, TPSA ~54 Ų) has lower polarity and may exhibit reduced aqueous solubility, while the N1-carboxymethyl analog (predicted XLogP ~−2.5) may be too polar for good membrane permeability [1]. The balance of logP and TPSA for the target compound suggests suitability as a fragment-like or early-lead starting point for oral bioavailability optimization.

Computed Drug‑Likeness
Reported
XLogP −0.2; TPSA 77 Ų
Lead‑like space; balanced profile
ΔXLogP −0.7 vs parent; more hydrophilic
Drug-Likeness Lead Optimization Physicochemical Profiling

Optimal Application Scenarios for 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- Based on Differentiated Evidence


Design of Ditopic Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 2-pyridinyl substituent enables bidentate N,N′-chelation to transition metals, while the 5-amino and N1-hydroxyethyl groups provide a rich hydrogen-bonding network [3]. This bifunctionality—chelating + H-bonding—is unavailable in 3-pyridinyl regioisomers [3]. Researchers designing porous MOFs, catalytic coordination polymers, or anion-sensing materials should specify the 2-pyridinyl isomer to ensure the desired binding topology.

Synthesis of Kinase-Focused Compound Libraries via Hydroxyethyl Derivatization

The pre-installed N1-hydroxyethyl group serves as a linker attachment point for generating diverse kinase inhibitor candidates through O-functionalization [2]. This avoids the N-alkylation regioselectivity challenges associated with the unsubstituted parent pyrazole [2]. Medicinal chemistry teams building focused libraries targeting CDK, ALK, or JAK families should procure this compound as a ready-to-derivatize building block.

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Lead-Like Properties

With XLogP3-AA of −0.2 and TPSA of 77 Ų, the compound occupies lead-like chemical space suitable for fragment growth [1]. Its three functional handles (NH₂, OH, pyridyl N) provide synthetic vectors for fragment elaboration. This compound should be prioritized over more lipophilic (parent) or more polar (carboxymethyl) analogs for FBDD campaigns targeting oral bioavailability.

Supramolecular Crystal Engineering with Enhanced H-Bond Network Connectivity

Relative to the parent ligand 5-amino-3-(pyridin-2-yl)-1H-pyrazole, the hydroxyethyl group adds one H-bond donor and one acceptor, expanding accessible network topologies [1][3]. Crystal engineering groups seeking to template novel hydrogen-bonded architectures with higher connectivity should select this N1-functionalized variant over the unsubstituted analog.

Application
Selection Property
Validation Focus
MOF ligand design
Bidentate N,N′‑chelation mode
Metal-binding topology
Kinase-targeted library synthesis
Pre‑installed hydroxyethyl handle
Regioselective N‑functionalization
Fragment‑based lead discovery
Lead‑like logP/TPSA profile
Oral bioavailability optimization
Supramolecular crystal engineering
Enhanced H‑bond donor/acceptor count
Network topology diversification
Quote Request

Request a Quote for 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.